4-Fluorophenyl methanesulfonate

Description

Significance of Aryl and Alkyl Methanesulfonates as Synthetic Intermediates and Leaving Groups in Organic Chemistry

Aryl and alkyl methanesulfonates, commonly known as mesylates, are widely recognized in organic chemistry for their utility as excellent leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.commasterorganicchemistry.com The effectiveness of the methanesulfonate (B1217627) group as a leaving group stems from the ability of the sulfonate group to stabilize the negative charge through resonance, delocalizing it over the three oxygen atoms. researchgate.net This characteristic makes the methanesulfonate anion a weak base and, consequently, a very good leaving group, comparable in reactivity to halides. pearson.com

This property has led to the extensive use of methanesulfonates as synthetic intermediates. google.com They are often prepared from alcohols by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base. periodicchemistry.com This conversion of a poorly reactive hydroxyl group into a highly reactive mesylate group is a common strategy to facilitate subsequent chemical transformations. periodicchemistry.comresearchgate.net Beyond their role as leaving groups, methanesulfonates also serve as protecting groups for alcohols and phenols, offering stability under various reaction conditions while being readily cleavable when desired. researchgate.net

Strategic Importance of Fluorinated Organic Compounds in Material Science and Medicinal Chemistry Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This has made fluorinated organic compounds strategically important in both material science and medicinal chemistry. numberanalytics.comalfa-chemistry.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. alfa-chemistry.comnih.govwikipedia.org

In material science , the unique properties of fluorinated compounds are harnessed in a variety of applications. numberanalytics.comalfa-chemistry.com Fluoropolymers, for instance, exhibit low coefficients of friction and are used as specialty lubricants. alfa-chemistry.comwikipedia.org The non-flammability of fluorocarbons makes them components of fire-fighting foams, and their distinct electronic properties are utilized in liquid crystal displays. alfa-chemistry.comwikipedia.org Furthermore, the incorporation of fluorine can enhance the thermal stability and chemical resistance of materials, making them suitable for high-performance applications in aerospace and electronics. numberanalytics.com Fluorination can also modify the optical and electrical properties of materials, which is beneficial for applications in electronics and photonics. numberanalytics.comrsc.org

In medicinal chemistry , the strategic placement of fluorine atoms is a widely used strategy in drug design and development. numberanalytics.comtandfonline.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The small size of the fluorine atom means it can often replace a hydrogen atom without causing significant steric hindrance. alfa-chemistry.com However, its high electronegativity can profoundly influence the properties of a molecule by altering its conformation, pKa, dipole moment, and metabolic stability. tandfonline.comacs.org The introduction of fluorine can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidation, and increased bioavailability by modulating lipophilicity. numberanalytics.comtandfonline.com

Overview of 4-Fluorophenyl Methanesulfonate as a Research Target: Structural Context and Research Trajectories

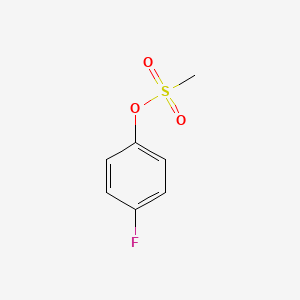

This compound, with its chemical formula C₇H₇FO₃S, integrates the key features of both aryl methanesulfonates and fluorinated aromatic compounds. sigmaaldrich.combldpharm.com Its structure consists of a phenyl ring substituted with a fluorine atom at the para position and a methanesulfonate group. This specific arrangement makes it a subject of research interest.

The presence of the methanesulfonate group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups onto the fluorinated phenyl ring. The fluorine atom, in turn, influences the reactivity of the molecule and imparts the desirable properties associated with fluorinated compounds. Research trajectories for this compound and related structures often explore its utility as a precursor in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. For instance, related compounds like (4-Fluorophenyl)methanesulfonyl chloride are used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The fluorine substitution can enhance the reactivity and stability of such intermediates. chemimpex.com Research has also explored the use of similar structures in reactions to form other functionalized compounds. rsc.org

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 72358-72-6 |

| Molecular Formula | C₇H₇FO₃S |

| Molecular Weight | 190.19 g/mol |

| Purity | 98% |

| IUPAC Name | This compound |

| InChI Key | KERGNBBIBYFCRB-UHFFFAOYSA-N |

Table compiled from sources sigmaaldrich.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERGNBBIBYFCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluorophenyl Methanesulfonate and Its Analogues

Direct Esterification Approaches for Aryl Methanesulfonates

Direct esterification is a primary method for the synthesis of aryl methanesulfonates. This typically involves the reaction of a phenol (B47542) with a sulfonyl chloride in the presence of a base.

Synthesis from 4-Fluorophenol (B42351) and Methanesulfonyl Chloride

The synthesis of 4-Fluorophenyl methanesulfonate (B1217627) is achieved through the reaction of 4-Fluorophenol with methanesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The hydroxyl group of the 4-Fluorophenol acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This process results in the formation of the sulfonate ester bond and the elimination of hydrogen chloride.

A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is typically employed to neutralize the hydrogen chloride byproduct, driving the reaction to completion. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) to dissolve the reactants and facilitate the reaction.

General Reaction Scheme:

4-Fluorophenol + Methanesulfonyl Chloride → 4-Fluorophenyl methanesulfonate + HCl

| Reactant/Reagent | Role | Solvent | Base |

| 4-Fluorophenol | Nucleophile | Dichloromethane | Triethylamine |

| Methanesulfonyl Chloride | Electrophile | Dichloromethane | Triethylamine |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of aryl methanesulfonate synthesis can be significantly influenced by several reaction parameters. Optimization of these conditions is crucial for efficient synthesis.

Base Selection : The choice of base is critical. While pyridine is commonly used, it can sometimes form insoluble salts with sulfonyl chlorides, which may hinder the reaction. google.com Tertiary amines like triethylamine are often preferred as they are effective HCl scavengers without this drawback.

Solvent : Aprotic solvents such as dichloromethane or diethyl ether are standard choices as they are inert under the reaction conditions and effectively solubilize the reactants.

Temperature : The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature. Lowering the temperature can minimize side reactions. pqri.org

Reagent Addition : Slow, dropwise addition of methanesulfonyl chloride to the solution of 4-fluorophenol and base can help to maintain control over the reaction rate and temperature, preventing the formation of undesired byproducts.

Presence of Water : The exclusion of water is important, as methanesulfonyl chloride can hydrolyze to form methanesulfonic acid, which would reduce the yield of the desired ester. pqri.org

| Parameter | Condition | Rationale |

| Temperature | 0 °C to Room Temp | Controls exothermic reaction, minimizes side products. |

| Base | Triethylamine | Neutralizes HCl byproduct without forming precipitates. |

| Solvent | Dichloromethane | Inert solvent, good solubility for reactants. |

| Addition Rate | Slow, dropwise | Controls reaction rate and temperature. |

Preparation of Fluorophenyl-Substituted Alkyl Methanesulfonates

The principles of methanesulfonate synthesis can be extended to fluorophenyl-substituted alcohols, creating analogues with different spacer units between the aromatic ring and the methanesulfonate group.

Synthesis of 3-(4-Fluorophenoxy)propyl Methanesulfonate Derivatives

The synthesis of 3-(4-Fluorophenoxy)propyl methanesulfonate involves a two-step process. First, the precursor alcohol, 3-(4-fluorophenoxy)propan-1-ol (B1339691), is prepared. This is typically achieved through a Williamson ether synthesis, where the sodium salt of 4-fluorophenol reacts with a 3-halopropanol (e.g., 3-chloropropanol).

In the second step, the synthesized alcohol is converted to its methanesulfonate ester. This is accomplished by reacting 3-(4-fluorophenoxy)propan-1-ol with methanesulfonyl chloride in the presence of a base like triethylamine and a solvent such as dichloromethane, analogous to the direct esterification of phenols. The reaction is usually performed at low temperatures to control reactivity.

Reaction Scheme for Mesylation:

3-(4-Fluorophenoxy)propan-1-ol + Methanesulfonyl Chloride → 3-(4-Fluorophenoxy)propyl methanesulfonate + HCl

| Reactant/Reagent | Role | Solvent | Base |

| 3-(4-Fluorophenoxy)propan-1-ol | Nucleophile | Dichloromethane | Triethylamine |

| Methanesulfonyl Chloride | Electrophile | Dichloromethane | Triethylamine |

Preparation of 3-((4-Fluorophenyl)thio)propyl Methanesulfonate Derivatives

Similar to its phenoxy analogue, the synthesis of 3-((4-fluorophenyl)thio)propyl methanesulfonate is a multi-step process. The key intermediate is the corresponding alcohol, 3-((4-fluorophenyl)thio)propan-1-ol. This thioether alcohol can be synthesized by the nucleophilic substitution of a 3-halopropanol with the thiolate anion of 4-fluorothiophenol.

Once the precursor alcohol is obtained, it undergoes esterification with methanesulfonyl chloride. The reaction conditions are standard for mesylation of an alcohol: the use of methanesulfonyl chloride and a base like triethylamine in an aprotic solvent.

Reaction Scheme for Mesylation:

3-((4-Fluorophenyl)thio)propan-1-ol + Methanesulfonyl Chloride → 3-((4-Fluorophenyl)thio)propyl methanesulfonate + HCl

| Reactant/Reagent | Role | Solvent | Base |

| 3-((4-Fluorophenyl)thio)propan-1-ol | Nucleophile | Dichloromethane | Triethylamine |

| Methanesulfonyl Chloride | Electrophile | Dichloromethane | Triethylamine |

Synthesis of (4-Fluorophenyl)methyl Methanesulfonate (Fluorobenzyl Methanesulfonate)

(4-Fluorophenyl)methyl methanesulfonate is synthesized from its corresponding alcohol, (4-fluorophenyl)methanol (also known as 4-fluorobenzyl alcohol). The conversion of the alcohol to the methanesulfonate is a standard procedure in organic synthesis used to transform a poor leaving group (hydroxyl) into a good one (mesylate).

The reaction involves treating 4-fluorobenzyl alcohol with methanesulfonyl chloride in an inert solvent like dichloromethane. A base, typically triethylamine or pyridine, is added to neutralize the HCl generated during the reaction. The mixture is often stirred at a cool temperature (0 °C) and then allowed to warm to room temperature to ensure the reaction goes to completion.

Reaction Scheme:

(4-Fluorophenyl)methanol + Methanesulfonyl Chloride → (4-Fluorophenyl)methyl methanesulfonate + HCl

| Reactant/Reagent | Role | Solvent | Base |

| (4-Fluorophenyl)methanol | Nucleophile | Dichloromethane | Triethylamine |

| Methanesulfonyl Chloride | Electrophile | Dichloromethane | Triethylamine |

General Strategies for Alkyl Methanesulfonate Formation in Complex Molecular Architectures

The conversion of an alcohol to an alkyl methanesulfonate is a frequently employed tactic in the synthesis of complex molecules. This transformation is prized for its efficiency and the mild conditions under which it can often be performed. The primary utility of this reaction lies in the conversion of the hydroxyl group, a notoriously poor leaving group, into a mesylate group, which is an excellent leaving group, readily displaced by a wide range of nucleophiles.

The most common methods for the preparation of alkyl methanesulfonates involve the reaction of an alcohol with either methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) (Ms₂O) in the presence of a non-nucleophilic base. orgsyn.orgresearchgate.net The base, typically a tertiary amine such as triethylamine or pyridine, serves to neutralize the hydrochloric acid or methanesulfonic acid byproduct that is formed during the reaction. researchgate.net

Reaction with Methanesulfonyl Chloride:

The reaction of an alcohol with methanesulfonyl chloride is a widely used procedure. The general reaction is depicted below:

R-OH + CH₃SO₂Cl + Base → R-OSO₂CH₃ + Base·HCl

The choice of solvent is crucial and is often a chlorinated solvent such as dichloromethane or chloroform, although other aprotic solvents can also be employed. The reaction is typically carried out at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize potential side reactions.

Reaction with Methanesulfonic Anhydride:

Methanesulfonic anhydride is another effective reagent for the mesylation of alcohols. researchgate.net An advantage of using the anhydride is that the byproduct is methanesulfonic acid, which is less corrosive than HCl and can be readily quenched with the base. Furthermore, the use of methanesulfonic anhydride can sometimes prevent the formation of alkyl chloride byproducts that can occur when using methanesulfonyl chloride. researchgate.net The general reaction is as follows:

R-OH + (CH₃SO₂)₂O + Base → R-OSO₂CH₃ + Base·HO₃SCH₃

The reaction conditions are similar to those used with methanesulfonyl chloride, employing an aprotic solvent and a tertiary amine base.

A key feature of these mesylation reactions is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained during the formation of the methanesulfonate ester. This is because the C-O bond of the alcohol is not broken during the reaction. pqri.org This stereochemical fidelity is of paramount importance in the synthesis of chiral molecules, where the preservation of stereocenters is critical.

The resulting alkyl methanesulfonates are versatile intermediates that can undergo a variety of subsequent transformations, including:

Nucleophilic Substitution (Sₙ2): The mesylate group is readily displaced by a wide range of nucleophiles, such as halides, cyanide, azide, and thiolates, allowing for the introduction of diverse functional groups.

Elimination (E2): In the presence of a strong, non-nucleophilic base, alkyl methanesulfonates can undergo elimination to form alkenes.

Formation of Ethers: Reaction with alkoxides or phenoxides provides a route to ethers.

Table 1: Comparison of Mesylating Agents

| Feature | Methanesulfonyl Chloride (MsCl) | Methanesulfonic Anhydride (Ms₂O) |

| Byproduct | HCl | Methanesulfonic Acid |

| Potential Side Products | Alkyl chlorides | Fewer side products |

| Reactivity | High | High |

| Handling | Corrosive, moisture-sensitive | Corrosive, moisture-sensitive |

Multi-Step Synthetic Sequences Incorporating Methanesulfonate Formation

The strategic incorporation of methanesulfonate formation and subsequent displacement is a powerful tool in multi-step organic synthesis. This section will explore specific examples of this strategy in the preparation of important heterocyclic scaffolds.

The pyrimidine (B1678525) nucleus is a fundamental structural motif in a vast array of biologically active compounds, including many pharmaceuticals. The functionalization of the pyrimidine ring is therefore of great interest. One effective strategy for the introduction of substituents onto the pyrimidine ring involves the use of a methylsulfonyl group as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

A key intermediate in this approach is 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) . This compound can be synthesized from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine (B19916) by oxidation of the thioether to the corresponding sulfone. A common oxidizing agent for this transformation is 3-chloroperoxybenzoic acid (m-CPBA). google.com

The methylsulfonyl group at the 2-position of the pyrimidine ring is a potent activating group and an excellent leaving group in SₙAr reactions. This allows for the selective introduction of nucleophiles at this position. The two chlorine atoms at the 4- and 6-positions provide additional sites for subsequent functionalization.

Research has shown that the chemoselectivity of nucleophilic attack on 4,6-dichloro-2-(methylsulfonyl)pyrimidine can be controlled by the nature of the nucleophile and the reaction conditions. For instance, in the presence of a weak base, anilines and secondary aliphatic amines tend to selectively displace one of the chloride atoms. In contrast, deprotonated anilines and their carbonyl derivatives, as well as sterically unhindered primary aliphatic amines, preferentially displace the methylsulfonyl group. mdpi.com This differential reactivity allows for a stepwise and controlled construction of polysubstituted pyrimidine derivatives.

Synthetic Scheme Example:

Oxidation: 4,6-dichloro-2-(methylthio)pyrimidine is oxidized with an oxidizing agent like m-CPBA in a solvent such as dichloromethane to yield 4,6-dichloro-2-(methylsulfonyl)pyrimidine.

Nucleophilic Aromatic Substitution: The resulting 2-sulfonylpyrimidine is then reacted with a chosen nucleophile (e.g., an amine, alcohol, or thiol) to displace the methylsulfonyl group and introduce the desired substituent at the 2-position.

Further Functionalization: The remaining chloro substituents at the 4- and 6-positions can be subsequently displaced by other nucleophiles, leading to the synthesis of highly functionalized pyrimidine derivatives.

Table 2: Reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with Nucleophiles

| Nucleophile | Base | Predominant Site of Attack |

| Anilines, Secondary Aliphatic Amines | Weak Base | C4/C6 (Chloride displacement) |

| Deprotonated Anilines | Strong Base | C2 (Sulfone displacement) |

| Primary Aliphatic Amines | Weak Base | C2 (Sulfone displacement) |

The thiazole (B1198619) ring is another privileged scaffold in medicinal chemistry, found in numerous approved drugs. google.com While the direct involvement of methanesulfonate as a reactive intermediate in the primary construction of the thiazole ring is less common than in pyrimidine synthesis, the introduction of a methanesulfonate salt can be a crucial step in modifying the properties of a thiazole-containing molecule in a multi-step synthesis.

For example, in the development of novel pyridine-thiazole hybrid molecules as potential anticancer agents, a key intermediate can be converted to its methanesulfonate salt. This is often done to enhance the aqueous solubility of the compound, which is a critical parameter for biological testing and potential drug development. google.com

The synthesis of such a methanesulfonate salt typically involves treating the parent basic compound, in this case, a pyridine-thiazole derivative, with methanesulfonic acid in a suitable solvent. The resulting salt can then be isolated and purified.

Illustrative Synthetic Step:

Pyridine-Thiazole Derivative + CH₃SO₃H → [Pyridine-Thiazole Derivative-H]⁺[CH₃SO₃]⁻

In the synthesis of complex molecules, particularly peptides and other bioconjugates, the activation of a carboxylic acid group is a critical step to facilitate amide bond formation. This is often achieved by converting the carboxylic acid into an "active ester," which is more susceptible to nucleophilic attack by an amine. While this concept is most commonly associated with carboxylic acids, the principle can be extended to sulfonic acids to create potent sulfonylating agents.

An "active ester" of methanesulfonic acid would be a methanesulfonate ester with a highly electron-withdrawing group, rendering the sulfonyl sulfur highly electrophilic. Examples of such activating groups include N-hydroxysuccinimide (NHS) and pentafluorophenol.

A patent has been filed for a preparation method of a "methanesulfonic acid active ester" for use as a pharmaceutical intermediate. The final step of this synthesis involves the esterification of a cis-alcohol with methanesulfonyl chloride in the presence of triethylamine. The resulting methanesulfonate is described as an "active ester," implying its enhanced reactivity for subsequent transformations.

The general approach to synthesizing such active esters would involve the reaction of methanesulfonyl chloride or methanesulfonic anhydride with the corresponding activating alcohol or N-hydroxy compound in the presence of a base.

Potential Active Esters of Methanesulfonic Acid:

N-Succinimidyl Methanesulfonate: This could be prepared by reacting methanesulfonyl chloride with N-hydroxysuccinimide.

Pentafluorophenyl Methanesulfonate: This could be synthesized from methanesulfonyl chloride and pentafluorophenol.

These activated methanesulfonates would be powerful reagents for the sulfonylation of a wide range of nucleophiles under mild conditions, making them valuable tools in the synthesis of chemically sophisticated targets where traditional sulfonyl chlorides might be too harsh or lead to side reactions. Methanesulfonic anhydride itself can also be considered a potent activating agent, as it readily reacts with carboxylic acids to form mixed anhydrides, which are highly activated intermediates for acylation reactions.

Table 3: Common Activating Groups for Ester Formation

| Activating Group | Structure of Active Ester | Application |

| N-Hydroxysuccinimide (NHS) | R-CO-O-N(CO)₂C₂H₄ | Peptide synthesis, Bioconjugation |

| Pentafluorophenol | R-CO-O-C₆F₅ | Peptide synthesis |

| 4-Nitrophenol | R-CO-O-C₆H₄-NO₂ | Peptide synthesis |

Chemical Reactivity and Mechanistic Pathways of 4 Fluorophenyl Methanesulfonate Systems

Nucleophilic Substitution Reactions Involving Methanesulfonate (B1217627) as a Leaving Group

The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions due to its ability to stabilize the negative charge that develops upon its departure. This characteristic makes 4-fluorophenyl methanesulfonate and related compounds valuable reagents in organic synthesis. The reactivity of the C-O bond in alkyl sulfonates is the typical basis for their catalytic conversion. nih.govacs.orgacs.org

This compound can act as an electrophilic reagent in alkylation reactions. The carbon atom attached to the mesylate group is electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of the 4-fluorophenyl group onto various nucleophilic substrates.

In a broader context, alkyl sulfonates, including mesylates, are frequently employed as electrophiles in N-alkylation reactions of primary amines to selectively produce secondary amines. google.com The use of cesium bases has been shown to preferentially promote mono-N-alkylation. google.com Furthermore, Grignard reagents can convert alkyl mesylates into alkyl halides, which are also versatile alkylating agents. acs.org

The general principle of nucleophilic substitution involves a nucleophile with an unshared electron pair reacting with an alkyl halide or sulfonate, replacing the leaving group. rammohancollege.ac.in The rate and mechanism of these reactions (SN1 or SN2) are influenced by the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. savemyexams.comgatech.edu For primary and secondary substrates, the SN2 mechanism, a one-step process, is common. savemyexams.com

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate. masterorganicchemistry.comnumberanalytics.comlibretexts.org In this context, fluorobenzyl methanesulfonate derivatives can serve as the electrophilic partner.

For instance, the reaction of a sodium alkoxide with a fluorobenzyl methanesulfonate would yield the corresponding fluorobenzyl ether. The reaction proceeds through a one-step SN2 mechanism where the alkoxide attacks the carbon bearing the methanesulfonate leaving group. savemyexams.commasterorganicchemistry.com To ensure the success of the Williamson ether synthesis, it is crucial to select reactants that favor the SN2 pathway and minimize competing elimination reactions. libretexts.org This typically involves using a primary or methyl halide or sulfonate. masterorganicchemistry.com

A convergent approach for synthesizing fluorinated dendrons has been developed using mesylate activation in a Williamson ether synthesis. tubitak.gov.tr This method offers the advantage of shorter reaction times and avoids the need for chromatographic purification. tubitak.gov.tr

Elimination Reactions of Fluorophenyl Methanesulfonate Precursors

Under certain conditions, particularly in the presence of a strong, non-nucleophilic base, fluorophenyl methanesulfonate precursors can undergo elimination reactions to form alkenes. evitachem.commasterorganicchemistry.com This reaction competes with nucleophilic substitution. The E2 mechanism, a one-step process, is a common pathway for elimination reactions. saskoer.ca It requires an anti-periplanar arrangement of the proton being removed and the leaving group. saskoer.ca

The regioselectivity of elimination reactions, which determines the position of the newly formed double bond, is often governed by Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene is the major product. saskoer.ca However, steric factors and the specific reaction conditions can influence the outcome. saskoer.ca

In some cases, elimination reactions can be highly regioselective, leading to the formation of specific isomers. For example, the elimination of β-ketosulfones containing a tetrasubstituted α-carbon can lead to the formation of allenes. researchgate.net

Transition Metal-Catalyzed Transformations Involving Aryl Sulfonate Moieties

Aryl sulfonates, including this compound, have emerged as valuable electrophiles in transition metal-catalyzed cross-coupling reactions. thieme-connect.com These reactions offer an alternative to the more traditional aryl halides. benthamdirect.com

Palladium-catalyzed direct arylation of heteroaromatics is a powerful tool for C-H bond functionalization. thieme-connect.de Aryl mesylates have been successfully employed as arylating agents in these reactions. thieme-connect.depolyu.edu.hk A typical catalytic system for this transformation involves Pd(OAc)₂ with a phosphine (B1218219) ligand like X-Phos and a base such as K₂CO₃. thieme-connect.depolyu.edu.hk These reactions have been applied to a variety of heteroarenes, including benzoxazoles, oxazoles, and caffeine. thieme-connect.de

The use of aryl sulfonates in direct arylation offers economic and environmental advantages over aryl halides. thieme-connect.de The scope of these reactions includes both electron-rich and electron-poor aryl sulfonates, providing access to a wide range of biaryl and heteroaryl-aryl compounds. thieme-connect.de

Mechanistic Investigations of Related Mesylate-Containing Systems

The mechanisms of reactions involving mesylate-containing compounds are actively investigated to understand and optimize their reactivity. For instance, mechanistic studies of eribulin (B193375) mesylate, a microtubule-targeting agent, have revealed unique effects on tubulin binding and the tumor microenvironment. nih.gov

In the context of transition metal-catalyzed reactions, mechanistic investigations often involve computational methods like DFT calculations to elucidate the reaction pathways, intermediates, and transition states. ruhr-uni-bochum.de For example, studies on the palladium-catalyzed cyanation of aryl mesylates have highlighted the crucial role of water as a solvent or co-solvent. polyu.edu.hk

Furthermore, investigations into the fluorination of mesylates have explored the role of phase-transfer catalysts and ionic liquids in enhancing reaction rates and selectivity. researchgate.net These studies provide valuable insights into the fundamental principles governing the reactivity of mesylate-containing systems.

Mechanistic Studies of Polymerization Processes with Mesylate Monomers

The involvement of methanesulfonate (mesylate) groups in polymerization can occur either through the use of aryl methanesulfonates as monomers or by employing methanesulfonic acid (MSA) as a catalyst for ring-opening polymerization (ROP).

Aryl methanesulfonates can serve as precursors to phenoxides for polymerization reactions. An efficient synthesis of unsymmetrical diaryl ethers, which can be building blocks for polymers, has been developed using aryl methanesulfonates and activated aryl halides in an ionic liquid. mdpi.com The process involves the in-situ generation of a phenoxide from the aryl methanesulfonate, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with an activated aryl halide. mdpi.com This method is effective for a range of aryl methanesulfonates, including those with both electron-donating and electron-withdrawing groups. mdpi.com

More extensively studied is the role of methanesulfonic acid (MSA) as an organocatalyst for the Ring-Opening Polymerization (ROP) of cyclic monomers like lactones and carbonates. researchgate.netrsc.orgresearchgate.net Detailed mechanistic investigations, particularly for trimethylene carbonate (TMC) and ε-caprolactone (CL), have revealed complex competing pathways. researchgate.netresearchgate.net

Two primary mechanisms are often in competition: the Activated Monomer (AM) and the Active Chain End (ACE) mechanisms. researchgate.net

Activated Monomer (AM) Mechanism: The monomer is first activated by the acid catalyst. This activated monomer then reacts with the hydroxyl end-group of the growing polymer chain. This pathway is generally favored in the ROP of lactones. rsc.org

Active Chain End (ACE) Mechanism: The hydroxyl end-group of the polymer chain is activated by the acid. This activated chain end then attacks a monomer molecule. This mechanism is more common in the ROP of cyclic ethers but can compete with the AM mechanism in carbonate polymerization. researchgate.net

In the MSA-catalyzed ROP of TMC, the formation of two distinct polymer populations has been attributed to the simultaneous operation of both AM and ACE mechanisms. researchgate.net The prevalence of the ACE mechanism can be detrimental to polymerization control, but it can be suppressed by keeping the monomer concentration low. researchgate.net

For the ROP of ε-caprolactone, computational studies using DFT have shown that sulfonic acids, including MSA, can act as bifunctional catalysts. acs.org The acid facilitates the reaction by acting as a proton shuttle, activating both the monomer and the alcohol initiator in the nucleophilic addition step. acs.org Despite being a much weaker acid than trifluoromethanesulfonic acid (HOTf), MSA can be a surprisingly more active catalyst under certain conditions, particularly when the catalyst-to-initiator ratio is greater than one. rsc.orgresearchgate.net This highlights that catalyst activity does not solely correlate with acid strength. rsc.org

Table 1: Comparison of Catalytic Activity in ε-Caprolactone ROP

| Catalyst | Relative Acidity (pKaH2O) | Optimal Catalyst/Initiator Ratio | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Methanesulfonic Acid (MSA) | -1 | Activity increases above a 1:1 ratio | Bifunctional activation; competes effectively with stronger acids | rsc.orgresearchgate.net |

| Trifluoromethanesulfonic Acid (HOTf) | -14 | Optimal at a 1:1 ratio | Strong acid, but can be deactivated by the initiating alcohol | rsc.orgresearchgate.net |

Delineation of C-H Activation Mechanisms in Platinum Complexes Bearing Proton-Responsive Ligands, Relevant to Fluorophenyl Systems

The activation of carbon-hydrogen (C-H) bonds is a foundational challenge in chemistry, and platinum complexes are pivotal in this field. nih.gov In systems relevant to fluorophenyl compounds, the presence of proton-responsive ligands on the platinum center introduces unique mechanistic pathways and controls the selectivity between C-H and C-F bond activation. ox.ac.ukcore.ac.uk

Proton-responsive ligands, typically containing N-H or O-H groups, can facilitate C-H activation at a Pt(IV) center through a Concerted Metalation Deprotonation (CMD) mechanism. acs.org In one studied case, the aerobic oxidation of a dimethylplatinum(II) complex with a 1,1-di(2-pyridyl)ethanol ligand led to an unexpected intramolecular Csp³-H activation. acs.org Mechanistic studies revealed that the proton-responsive nature of the ligand was critical, enabling the formation of a Pt(IV)-OH intermediate that mediates the C-H activation in a CMD-like process. acs.org

The competition between C-H and C-F activation is a key theme in the chemistry of fluorinated aromatics like fluorobenzenes. ox.ac.uk While the thermodynamic product of reactions with platinum complexes is often the metal fluoride (B91410) (from C-F activation), C-H activation products are also frequently observed. ox.ac.ukcore.ac.uk The regioselectivity of C-H activation is influenced by the fluorine substituents; typically, there is a preference for the remaining C-F bonds to be positioned ortho to the newly formed metal-carbon bond. ox.ac.uk

The mechanism often begins with the formation of an η²-arene complex, followed by oxidative addition to yield either a Pt(IV) hydride (from C-H activation) or a Pt(IV) fluoride (from C-F activation). ox.ac.uk Another pathway, termed phosphine-assisted C-F activation, involves the ancillary phosphine ligand directly participating as a fluorine acceptor. ox.ac.uk

The choice of solvent can also exert significant control over selectivity. In one instance, the reaction of a bipyridine ligand with K₂PtCl₄ in acetic acid yielded predominantly the Csp³-H activation product, whereas the same reaction in acetonitrile (B52724) favored the Csp²-H activation product, demonstrating a switch between thermodynamic and kinetic control. ecu.edu

Table 2: Factors Influencing C-H vs. C-F Activation in Fluoroaromatics by Platinum Complexes

| Factor | Influence on Reaction Pathway | Mechanistic Implication | Reference |

|---|---|---|---|

| Proton-Responsive Ligand | Facilitates C-H activation at Pt(IV) centers | Enables Concerted Metalation Deprotonation (CMD) pathway | acs.org |

| Fluorine Substituent Position | Directs regioselectivity of C-H activation | C-H activation is more favorable when remaining C-F bonds are ortho to the metal | ox.ac.uk |

| Ancillary Ligands (e.g., Phosphines) | Can directly participate in C-F activation | Leads to a phosphine-assisted C-F activation pathway | ox.ac.uk |

| Solvent | Can switch selectivity between Csp²-H and Csp³-H activation | Allows for kinetic vs. thermodynamic product control | ecu.edu |

Insights into Protodehalogenation Pathways in Fluorinated Triazoles

Protodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a significant side reaction observed during the synthesis and modification of fluorinated heterocyclic compounds, including 1,2,3-triazoles. rsc.orgwikipedia.orgresearchgate.net Understanding the mechanism of this C-F bond cleavage is crucial for optimizing synthetic routes.

In the synthesis of 5-fluoro-1,2,3-triazoles via the Halex (halogen exchange) reaction, which converts 5-iodotriazoles to their fluoro-analogues using a fluoride source like AgF, the formation of protodehalogenated side-products has been noted. rsc.orgresearchgate.net Mechanistic studies were conducted to elucidate the origin of the hydrogen atom in this side reaction. rsc.orgresearchgate.netresearchgate.net

When the reaction was performed in deuterated solvents, significant incorporation of deuterium (B1214612) into the product was observed. rsc.orgresearchgate.net

Using d₆-DMSO as the solvent resulted in 63% of the deuterodehalogenated triazole. rsc.orgresearchgate.net

Using D₂O in either DMF or MeCN led to 32% and 25% of the deuterated product, respectively. rsc.orgresearchgate.net

These isotopic labeling studies strongly suggest that the protodehalogenation pathway involves the interception of an organometallic intermediate by a proton (or deuteron) source, which can be residual water or the solvent itself. rsc.orgresearchgate.net This implies that strict exclusion of water is necessary to minimize this unwanted side reaction. rsc.org

While the specific intermediates for triazoles are under investigation, broader studies on the dehalogenation of fluorinated aromatics provide relevant mechanistic context. For most fluorinated aromatics, a concerted nucleophilic aromatic substitution (SNAr) is predicted to be the preferred pathway for hydrodehalogenation, as opposed to the two-step addition-elimination mechanism seen with chlorinated and brominated aromatics. nih.govacs.org The greater polarity of the C-F bond is also predicted to result in increased selectivity during dehalogenation processes. researchgate.net

Table 3: Deuterium Incorporation in Protodehalogenation of a Fluorinated Triazole Intermediate

| Deuterated Solvent System | Yield of Deuterodehalogenated Triazole | Inferred Proton Source | Reference |

|---|---|---|---|

| d₆-DMSO | 63% | Solvent | rsc.orgresearchgate.net |

| D₂O in DMF | 32% | Water | rsc.orgresearchgate.net |

| D₂O in MeCN | 25% | Water | rsc.orgresearchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of 4 Fluorophenyl Methanesulfonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and the three-dimensional structure of molecules. For 4-Fluorophenyl methanesulfonate (B1217627), a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed for a complete structural characterization.

Proton (¹H) NMR spectroscopy is a primary tool for confirming the presence and arrangement of hydrogen atoms in a molecule. In 4-Fluorophenyl methanesulfonate, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the fluorophenyl group and the methyl protons of the methanesulfonate group.

The aromatic region of the spectrum is of particular interest. The fluorine atom at the para position influences the chemical shifts of the adjacent protons, leading to a characteristic splitting pattern. The protons on the benzene (B151609) ring form a complex spin system due to coupling with each other and with the fluorine atom. Typically, the spectrum shows two sets of multiplets, each integrating to two protons. The protons ortho to the fluorine atom (and meta to the sulfonate group) are expected to appear at a different chemical shift than the protons meta to the fluorine atom (and ortho to the sulfonate group).

The methyl group of the methanesulfonate moiety gives rise to a sharp singlet in the upfield region of the spectrum, typically around 3.0-3.5 ppm. The integration of this peak, corresponding to three protons, serves as an internal reference for quantifying the number of protons in the aromatic region.

Table 1: Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 - 7.25 | Multiplet (AA'BB' system) | 2H | Ar-H (protons ortho to -OSO₂CH₃) |

| ~7.20 - 7.15 | Multiplet (AA'BB' system) | 2H | Ar-H (protons ortho to -F) |

| ~3.10 | Singlet | 3H | -SO₂CH₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the methyl carbon and the four unique carbon atoms of the fluorophenyl ring.

The carbon atom bonded to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a characteristic feature in the ¹³C NMR spectra of fluorinated aromatic compounds. The chemical shift of this carbon is significantly influenced by the high electronegativity of the fluorine atom. The other aromatic carbons also show smaller two-, three-, and four-bond couplings to the fluorine atom (²JC-F, ³JC-F, and ⁴JC-F). The carbon atom attached to the methanesulfonate group is also shifted downfield due to the electron-withdrawing nature of the sulfonate ester. The methyl carbon of the methanesulfonate group typically appears as a single peak in the upfield region of the spectrum.

Table 2: Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~160 (d, ¹JC-F ≈ 245 Hz) | C-F |

| ~148 | C-O |

| ~123 (d, ³JC-F ≈ 8 Hz) | C-H (ortho to -OSO₂CH₃) |

| ~117 (d, ²JC-F ≈ 23 Hz) | C-H (ortho to -F) |

| ~38 | -SO₂CH₃ |

Note: Chemical shifts and coupling constants are approximate and can be influenced by the experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to characterize the chemical environment of fluorine atoms in a molecule. alfa-chemistry.com Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR provides sharp signals over a wide range of chemical shifts. alfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The presence of the electron-withdrawing methanesulfonate group at the para position will influence the shielding of the fluorine nucleus and thus its chemical shift. The signal may appear as a multiplet due to coupling with the ortho and meta protons of the aromatic ring. Proton-decoupled ¹⁹F NMR spectra are often acquired to simplify the spectrum to a singlet, which aids in identification and quantification. The typical chemical shift range for aryl fluorides is between -100 and -130 ppm relative to a standard such as CFCl₃. ucsb.edu

Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining information about its elemental composition.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is widely used for the purity assessment of pharmaceutical compounds and other organic molecules. nih.govresearchgate.net

For the analysis of this compound, a reversed-phase HPLC method can be developed using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive such as formic acid to improve ionization. The separation of the target compound from any impurities is monitored by the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺). researchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, the intensity of the ion corresponding to this compound can be monitored as a function of time, providing a chromatogram. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a measure of its purity. For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode can be employed to detect and quantify trace-level impurities. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition of a compound.

The theoretical exact mass of this compound (C₇H₇FO₃S) is calculated by summing the exact masses of its constituent isotopes. By comparing the experimentally measured mass to the calculated theoretical mass, the elemental formula can be confirmed. This is a crucial step in the characterization of a newly synthesized compound.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇FO₃S |

| Calculated Exact Mass ([M+H]⁺) | 191.01725 u |

| Observed Exact Mass ([M+H]⁺) | ~191.017xx u |

| Mass Error | < 5 ppm |

Note: The observed exact mass would be determined experimentally.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Each type of bond and functional group absorbs radiation at a characteristic frequency, making the resulting spectrum a unique molecular "fingerprint." For this compound, the FT-IR spectrum is characterized by distinct peaks corresponding to its primary structural components: the sulfonate group, the aromatic ring, and the carbon-fluorine bond.

The key vibrational modes for this compound include the asymmetric and symmetric stretching of the S=O bonds in the methanesulfonate group, which are typically strong and appear in the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are observed at higher wavenumbers, while the C=C stretching vibrations within the benzene ring appear in the 1600-1400 cm⁻¹ region. ajchem-a.com The C-F stretching vibration is also a prominent feature, typically found in the 1360-1000 cm⁻¹ range. ajchem-a.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| Asymmetric S=O Stretch | Sulfonate (R-SO₂-OR') | 1370 - 1335 |

| Symmetric S=O Stretch | Sulfonate (R-SO₂-OR') | 1180 - 1160 |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 |

| C-F Stretch | Fluorophenyl | 1250 - 1000 |

| S-O-C Stretch | Sulfonate Ester | 1000 - 750 |

These assignments are based on established frequency ranges for the respective functional groups and provide a basis for the structural confirmation of the compound. ajchem-a.comnist.gov

In Situ Raman Spectroscopy for Reaction Monitoring and Mechanistic Studies

In situ Raman spectroscopy is a powerful process analytical technology (PAT) that allows for real-time monitoring of chemical reactions without sample extraction. mdpi.com This non-destructive technique provides molecular-level information by detecting the inelastic scattering of monochromatic light, which is sensitive to changes in chemical bonding and molecular structure. mdpi.com

For the synthesis of this compound, which typically involves the reaction of a sulfonyl chloride with a phenol (B47542), in situ Raman spectroscopy can track the progress of the reaction by monitoring the disappearance of reactant peaks and the appearance of product peaks. nih.gov For instance, the characteristic vibrational modes of the starting materials, such as the S-Cl stretch of methanesulfonyl chloride and the O-H bend of 4-fluorophenol (B42351), would be monitored. Concurrently, the emergence of peaks corresponding to the newly formed sulfonate ester (S-O-C) and the characteristic vibrations of the this compound product would signify reaction progression.

This real-time data allows for the determination of reaction kinetics, the identification of transient intermediates, and a deeper understanding of the reaction mechanism. ed.ac.uk The high specificity of Raman spectra enables the quantitative tracking of each solid form involved in a reaction, making it ideal for studying processes that may involve multiple polymorphic forms. mdpi.com

Table 2: Potential Raman Shifts for In Situ Monitoring of this compound Synthesis

| Compound | Key Functional Group | Characteristic Raman Shift (cm⁻¹) | Role in Reaction |

| Methanesulfonyl Chloride | S-Cl Stretch | 400 - 500 | Reactant |

| 4-Fluorophenol | Aromatic Ring Breathing | ~1000 | Reactant |

| This compound | Symmetric S=O Stretch | 1160 - 1180 | Product |

| This compound | Aromatic Ring Breathing | ~1010 | Product |

By plotting the intensity of these characteristic peaks over time, a kinetic profile of the reaction can be constructed, enabling precise control over the manufacturing process.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, detailed information about molecular structure, conformation, and packing can be obtained.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural data for a crystalline compound. mdpi.com By using a single, well-ordered crystal, a complete three-dimensional map of electron density can be generated, allowing for the precise determination of bond lengths, bond angles, and torsion angles.

For derivatives closely related to this compound, such as N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, SCXRD studies have revealed detailed conformational information. nih.govresearchgate.net These analyses show how the molecule adopts a specific conformation in the solid state, including the dihedral angle between the two aromatic rings, which was found to be 44.26 (13)°. nih.govresearchgate.net The technique also elucidates the geometry around the sulfur atom and the orientation of the functional groups. Furthermore, SCXRD is crucial for identifying and characterizing intermolecular interactions, such as C-H···O and N-H···O hydrogen bonds, which govern the supramolecular assembly and crystal packing. nih.govresearchgate.net This information is vital for understanding the relationship between molecular structure and the material's bulk properties.

Table 3: Representative Single Crystal X-ray Diffraction Data for a 4-Fluorophenyl Sulfonamide Derivative (N-(4-fluorophenyl)-4-methoxybenzenesulfonamide)

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂FNO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.320 (2) |

| b (Å) | 8.0151 (18) |

| c (Å) | 15.822 (4) |

| β (°) | 98.421 (10) |

| Volume (ų) | 1293.8 (5) |

| Z (molecules/unit cell) | 4 |

Data sourced from studies on N-(4-fluorophenyl)-4-methoxybenzenesulfonamide as a structural analogue. nih.govresearchgate.net

X-ray Powder Diffraction (XRPD) for Crystalline Polymorph Characterization

X-ray Powder Diffraction (XRPD) is a fundamental technique used to analyze the crystalline nature of a bulk solid sample. It is particularly important for identifying different crystalline forms, known as polymorphs. rigaku.com Polymorphs of a single compound can exhibit significantly different physical properties, including solubility and stability, making their control essential in materials science and pharmaceutical development. americanpharmaceuticalreview.com

Each polymorph has a unique crystal lattice structure, which results in a distinct XRPD pattern, characterized by a specific set of peak positions (in degrees 2θ) and relative intensities. nih.gov For this compound, if different crystalline forms exist, XRPD can be used to distinguish and identify them. By comparing the XRPD pattern of an unknown sample to a database of patterns from known polymorphs, the crystalline form can be confirmed. rigaku.com

Furthermore, XRPD can be used as a quantitative tool to determine the relative amounts of different polymorphs in a mixture. americanpharmaceuticalreview.com This is achieved by analyzing the intensity of peaks that are unique to each polymorphic form. The technique is non-destructive and can be performed rapidly, making it suitable for routine quality control during manufacturing. nih.gov

Table 4: Hypothetical X-ray Powder Diffraction Peaks for Two Polymorphs of this compound

| Polymorph Form I (Characteristic Peaks) | Polymorph Form II (Characteristic Peaks) |

| Position (°2θ) | Relative Intensity (%) |

| 8.5 | 100 |

| 12.1 | 65 |

| 17.0 | 80 |

| 20.3 | 45 |

This table illustrates how distinct peak patterns allow for the unambiguous identification of different solid-state forms of the compound.

Computational and Theoretical Investigations of 4 Fluorophenyl Methanesulfonate Systems

Density Functional Theory (DFT) Studies for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. DFT calculations are centered on the electron density of a molecule rather than its complex many-electron wavefunction, which simplifies the calculations significantly. For 4-fluorophenyl methanesulfonate (B1217627), DFT studies can elucidate its fundamental structural and electronic characteristics.

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. researchgate.netnih.gov This process iteratively adjusts the atomic coordinates to minimize the total energy of the system, thereby predicting equilibrium bond lengths, bond angles, and dihedral angles. arxiv.org

For a molecule like 4-fluorophenyl methanesulfonate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can determine the optimized geometry. researchgate.netajchem-a.com During the optimization, no symmetry constraints are typically applied, allowing the molecule to adopt its lowest energy conformation. ajchem-a.com The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. sioc-journal.cn

| Parameter | Connectivity | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-F | 1.352 Å |

| Bond Length | C-O (Ester-like) | ~1.40 - 1.45 Å (typical) |

| Bond Length | S=O | ~1.45 Å (typical) |

| Bond Length | S-O (Ester) | ~1.60 Å (typical) |

| Bond Length | S-C (Methyl) | ~1.77 Å (typical) |

| Bond Angle | C-O-S | ~118 - 120° (typical) |

| Bond Angle | O=S=O | ~120° (typical) |

| Dihedral Angle | C-C-O-S | Defines the orientation of the sulfonate group relative to the phenyl ring |

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov Following geometry optimization, harmonic vibrational frequencies are computed at the same level of theory. sioc-journal.cn These calculations predict the frequencies of all normal modes of vibration for the molecule.

However, theoretical harmonic frequencies are often systematically higher than the fundamental frequencies observed experimentally due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov To improve the correlation with experimental data, the calculated frequencies are uniformly scaled by a factor specific to the theoretical method and basis set used (e.g., a typical scaling factor for B3LYP/6-311++G(d,p) is around 0.96). ajchem-a.com This scaling procedure generally leads to excellent agreement between theoretical and experimental spectra, aiding in the precise assignment of vibrational bands to specific molecular motions, such as C-F stretching, S=O symmetric and asymmetric stretching, and phenyl ring vibrations. sioc-journal.cnbarc.gov.in

The table below shows a representative comparison between calculated (scaled) and experimental vibrational frequencies for a similar molecule containing a fluorophenyl group, demonstrating the utility of this approach. ajchem-a.com

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3070 | 3075 | Stretching of C-H bonds on the phenyl ring |

| Aromatic C=C Stretch | 1598 | 1602 | In-plane stretching of phenyl ring C-C bonds |

| S=O Asymmetric Stretch | ~1350-1370 | (Expected in this region) | Asymmetric stretching of the two S=O bonds |

| S=O Symmetric Stretch | ~1170-1190 | (Expected in this region) | Symmetric stretching of the two S=O bonds |

| C-F Stretch | 1230 | 1235 | Stretching of the Carbon-Fluorine bond |

| S-O Stretch | ~950-1000 | (Expected in this region) | Stretching of the S-O single bond |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. ajchem-a.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. arxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. arxiv.orgphyschemres.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates a molecule is more reactive. DFT calculations provide the energies of these orbitals and allow for the visualization of their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring, while the LUMO may be distributed over the electron-withdrawing methanesulfonyl group. This distribution provides insight into how the molecule will interact with other chemical species. physchemres.org

The following table summarizes key electronic properties that can be derived from FMO analysis, with representative values based on calculations for analogous aromatic sulfonate and fluorophenyl compounds. ajchem-a.comphyschemres.org

| Quantum Chemical Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. researchgate.netbhu.ac.in The MEP map illustrates the charge distribution on the molecule's surface, providing a guide to its electrostatic interactions. uni-muenchen.de It is calculated by mapping the electrostatic potential onto a constant electron density surface. researchgate.net

Different colors on the MEP map represent different potential values. wolfram.com

Red and Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen. researchgate.net

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms. researchgate.net

Green: Regions of neutral or near-zero potential, often associated with the nonpolar parts of a molecule. researchgate.net

For this compound, the MEP map would show the most negative potential (red/yellow) around the oxygen atoms of the sulfonate group, identifying them as the primary sites for interaction with electrophiles or cations. researchgate.net The hydrogen atoms of the methyl group and, to a lesser extent, the phenyl ring would exhibit positive potential (blue), while the fluorine atom would also contribute to the negative potential region on the phenyl ring. bhu.ac.in

Quantum Chemical Modeling of Molecular Interactions

Beyond the properties of an isolated molecule, quantum chemical modeling can investigate how molecules interact with each other. This is particularly relevant for understanding condensed-phase behavior, crystal packing, and the formation of molecular complexes.

Intramolecular hydrogen bonding, a non-covalent interaction within a single molecule, can significantly influence its conformation and properties. While the structure of isolated this compound does not possess the classic donor (e.g., O-H, N-H) and acceptor groups in a proximity suitable for strong intramolecular hydrogen bonding, such interactions can become critical in complexes involving the methanesulfonate moiety. nih.gov

For instance, in the crystal structure of related compounds, weak C-H···O intermolecular hydrogen bonds are observed, where a hydrogen atom from a phenyl or methyl group interacts with a sulfonate oxygen atom of a neighboring molecule, influencing the supramolecular assembly. researchgate.net Computational studies can quantify the strength of these interactions. ruc.dk The energy of a hydrogen bond can be estimated by comparing the energy of the hydrogen-bonded conformation with that of a non-bonded reference structure (e.g., one where a relevant group is rotated). ruc.dk

Furthermore, in complexes where this compound might interact with other molecules possessing strong hydrogen bond donors, quantum chemical calculations can model the geometry and energetics of these interactions, providing insight into the stability and structure of such complexes.

Theoretical Analysis of S-N Interactions in Sulfonamide Analogues

Theoretical studies on sulfonamide analogues, which share the foundational methanesulfonate structure with this compound, provide critical insights into the nature of the sulfur-nitrogen (S-N) bond. Ab initio molecular orbital and density functional theory (DFT) calculations have been employed to understand these interactions. Studies on simple sulfonamides like HS(O)2NH2 reveal that the arrangement of the NH2 and SO2 groups is eclipsed. This conformational preference is influenced by the interplay of repulsive and anomeric interactions. researchgate.net

The nature of the S-N interaction is predominantly electrostatic, with minimal π-contribution. This is supported by the calculated natural charges, which show a highly positive charge on the sulfur atom and a negative charge on the nitrogen atom, leading to strong electrostatic attraction and a shorter S-N bond length. researchgate.net The rotational barrier around the S-N bond has been calculated to be approximately 6.74 kcal/mol, with repulsive forces being more significant than anomeric effects. researchgate.net

The introduction of substituents, such as a methyl, chlorine, or fluorine atom, to the sulfonyl group has been analyzed to determine their effect on the S-N interactions. researchgate.net These computational approaches, often utilizing methods like HF/6-31+G, MP2/6-31+G, and B3LYP/6-31+G*, are crucial for elucidating the electronic and structural properties of sulfonamides. researchgate.net Natural bond orbital (NBO) analysis is a key tool in these investigations, helping to dissect the various electronic interactions at play. researchgate.netresearchgate.net

Table 1: Computational Methods and Key Findings on S-N Interactions in Sulfonamides

| Computational Method | Key Findings | Reference |

| HF/6-31+G, MP2/6-31+G, B3LYP/6-31+G* | Eclipsed arrangement of NH2 and SO2 units. | researchgate.net |

| G2MP2 | S-N rotational barrier of 6.74 kcal/mol. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | S-N interaction is mainly electrostatic; identifies various electronic interactions. | researchgate.netresearchgate.net |

In Silico Approaches for Predicting Reactivity and Synthetic Feasibility

In silico methods are increasingly vital in modern chemistry for predicting the reactivity of molecules and assessing the feasibility of their synthesis. nih.govscienceopen.com These computational approaches can save significant time and resources by prioritizing promising synthetic routes and identifying potential challenges before any laboratory work is undertaken. nih.gov

For predicting reactivity, computational models can analyze a molecule's electronic structure to identify sites susceptible to nucleophilic or electrophilic attack. nih.gov For example, molecular electrostatic potential (MEP) analysis can highlight regions of positive and negative electrostatic potential, indicating likely sites for interaction. nih.gov Frontier molecular orbital analysis (HOMO-LUMO gap) also provides insights into chemical reactivity and kinetic stability. nih.gov

In the context of synthetic feasibility, computational tools can perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. nih.gov Software can now incorporate considerations for reaction mechanisms, functional group tolerance, and potential side-reactions to provide a more realistic assessment of a proposed synthetic route. nih.govscienceopen.com Machine learning models are also being developed to predict synthetic accessibility based on large datasets of known reactions. scienceopen.com These in silico strategies are becoming indispensable for designing efficient and practical syntheses of novel compounds, including derivatives of this compound. nih.govscienceopen.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluorophenyl methanesulfonate, and what factors influence reaction yield and purity?

- Methodology : The most common route involves reacting 4-fluorobenzyl alcohol with methanesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere (argon/nitrogen). A base like triethylamine is added to neutralize HCl byproducts. Yield optimization requires strict temperature control (0–5°C) and stoichiometric excess of methanesulfonyl chloride (1.2–1.5 eq). Purification via column chromatography (hexane:ethyl acetate) or recrystallization improves purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Key peaks include the methyl sulfonate group (δ ~3.3 ppm, singlet) and aromatic protons (δ ~7.2–7.5 ppm, doublets for para-substituted fluorine) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients confirm purity and molecular ion [M+H]+ at m/z 218.1 .

- FT-IR : Sulfonate S=O stretches appear at ~1170 cm⁻¹ and 1350 cm⁻¹ .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential irritancy. Store at 2–8°C in amber glass to prevent hydrolysis. Waste disposal must comply with halogenated solvent protocols, as the compound may release toxic fumes upon decomposition .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound in different solvents?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of the fluorine substituent, predicting enhanced electrophilicity at the sulfonate group. Solvation free energy studies (using COSMO-RS) reveal stability trends: aprotic solvents (DMF, DMSO) minimize hydrolysis compared to protic solvents .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Structural-Activity Relationship (SAR) Studies : Compare derivatives with varying substituents (e.g., 4-fluoro vs. 4-chloro) to isolate electronic effects.

- Dose-Response Assays : Use standardized cell lines (e.g., HEK293) to test cytotoxicity and receptor binding at multiple concentrations.

- Meta-Analysis : Cross-reference data from PubChem and IUPAC-validated studies to identify outliers or inconsistent assay conditions .

Q. How does the electronic nature of the 4-fluorophenyl group influence the sulfonate's reactivity in nucleophilic substitutions?

- Methodology : The fluorine atom’s strong electron-withdrawing effect activates the sulfonate leaving group, accelerating SN2 reactions with amines or thiols. Kinetic studies (e.g., using pseudo-first-order conditions) show a 3–5x rate increase compared to non-fluorinated analogs. Solvent polarity (e.g., DMF vs. THF) further modulates reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.